molecular formula C8H4Cl2N2 B13948341 2,4-Dichloroquinazoline-d4

2,4-Dichloroquinazoline-d4

Cat. No.: B13948341
M. Wt: 203.06 g/mol
InChI Key: TUQSVSYUEBNNKQ-RHQRLBAQSA-N
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Description

2,4-Dichloroquinazoline-d4 is a deuterated derivative of 2,4-dichloroquinazoline, a compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds consisting of two fused six-membered aromatic rings. The deuterated form, this compound, is often used in scientific research to study the behavior and properties of its non-deuterated counterpart due to the presence of deuterium atoms, which can provide insights into reaction mechanisms and pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,4-Dichloroquinazoline-d4 typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of non-toxic solvents and accessible raw materials makes the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloroquinazoline-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-Dichloroquinazoline-d4 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloroquinazoline-d4 involves its interaction with molecular targets such as DNA and enzymes. It has been shown to inhibit topoisomerase II (Topo II), an enzyme involved in DNA replication and repair. This inhibition leads to the disruption of DNA processes, inducing apoptosis in cancer cells . The compound also exhibits DNA intercalation properties, which further contribute to its cytotoxic effects .

Comparison with Similar Compounds

2,4-Dichloroquinazoline-d4 can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its deuterated nature, which allows for detailed mechanistic studies and provides insights into the behavior of its non-deuterated counterpart.

Properties

Molecular Formula

C8H4Cl2N2

Molecular Weight

203.06 g/mol

IUPAC Name

2,4-dichloro-5,6,7,8-tetradeuterioquinazoline

InChI

InChI=1S/C8H4Cl2N2/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H/i1D,2D,3D,4D

InChI Key

TUQSVSYUEBNNKQ-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=NC(=N2)Cl)Cl)[2H])[2H]

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)Cl

Origin of Product

United States

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